1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibitor : A related compound, which includes a variant of pyrrolidine carboxylic acid, is noted for its potential in treating cancer due to its ability to inhibit Aurora A, a protein kinase involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Agents : The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, including compounds with a similar structural motif to 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, have shown promising results. These compounds were more active than enoxacin, a known antibacterial agent, suggesting their potential in medical applications (H. Egawa et al., 1984).
Synthesis of Anticancer Drugs : A study detailed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs. This highlights the importance of such compounds in drug development (Jianqing Zhang et al., 2019).
Betaine as an Effective Acid Captor : Research involving betaine and carboxylic acids, which includes structures similar to pyrrolidine-2-carboxylic acid, has been explored for the synthesis of carboxamides. This showcases the utility of these compounds in chemical synthesis (T. Mukaiyama et al., 1976).
Synthesis of Analgesic and Anti-inflammatory Compounds : Research has been conducted on synthesizing 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating the role of similar pyrrolidine carboxylic acid derivatives in developing potent analgesic and anti-inflammatory drugs (J. Muchowski et al., 1985).
Antioxidant Activity : A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized, and some were identified as potent antioxidants, surpassing even known antioxidants like ascorbic acid in efficacy (I. Tumosienė et al., 2019).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-9-3-1-4-10(14)8(9)7-15-6-2-5-11(15)12(16)17/h1,3-4,11H,2,5-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFLQVOSWNWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.